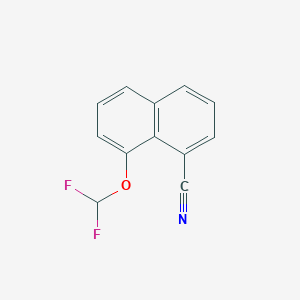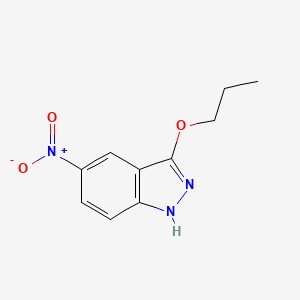
3-Ethyl-2-(naphthalen-2-yl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-(naphthalen-2-yl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with an ethyl group at the third position and a naphthalen-2-yl group at the second position. Pyrrolidine derivatives are known for their significant roles in medicinal chemistry and organic synthesis due to their unique structural and functional properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(naphthalen-2-yl)pyrrolidine can be achieved through various methods. One common approach involves the [3+2] dipolar cycloaddition of azomethine ylides with vinyl ketones. This reaction proceeds smoothly under mild conditions, typically yielding moderate to high isolated yields within a short reaction time . The reaction conditions often include the use of suitable solvents, catalysts, and bases to optimize the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of pyrrolidine derivatives, including this compound, often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. This reaction is carried out at elevated temperatures (165–200°C) and high pressures (17–21 MPa) .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2-(naphthalen-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-(naphthalen-2-yl)pyrrolidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Ethyl-2-(naphthalen-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: The parent compound with a simple pyrrolidine ring.
N-Ethyl-2-pyrrolidone: An industrial solvent and catalyst.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring structure.
Uniqueness
3-Ethyl-2-(naphthalen-2-yl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthalen-2-yl group enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Eigenschaften
Molekularformel |
C16H19N |
|---|---|
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
3-ethyl-2-naphthalen-2-ylpyrrolidine |
InChI |
InChI=1S/C16H19N/c1-2-12-9-10-17-16(12)15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11-12,16-17H,2,9-10H2,1H3 |
InChI-Schlüssel |
BZWCZVHDDNQNPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCNC1C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B11884466.png)
![Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate](/img/structure/B11884473.png)
![2-amino-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11884479.png)


![N-(6-Azaspiro[2.5]octan-1-ylmethyl)cyclobutanecarboxamide](/img/structure/B11884500.png)

![5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B11884506.png)

![Methyl 7-methoxybenzo[b]thiophene-5-carboxylate](/img/structure/B11884518.png)


